methyl 2-methyl-5-oxo-6-(4-phenyl-1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Description

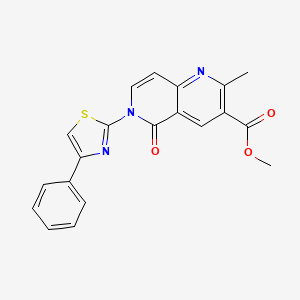

Methyl 2-methyl-5-oxo-6-(4-phenyl-1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a heterocyclic compound featuring a 1,6-naphthyridine core fused with a thiazole ring. The naphthyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . Key structural features include a methyl ester group at position 3, a ketone at position 5, and a 4-phenyl-substituted thiazole at position 4. These substituents contribute to its unique physicochemical properties, such as solubility and crystallinity, which are critical for drug development.

Properties

IUPAC Name |

methyl 2-methyl-5-oxo-6-(4-phenyl-1,3-thiazol-2-yl)-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c1-12-14(19(25)26-2)10-15-16(21-12)8-9-23(18(15)24)20-22-17(11-27-20)13-6-4-3-5-7-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDDYIVKCCVHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-methyl-5-oxo-6-(4-phenyl-1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of key intermediates through cyclization reactions involving thiazole and naphthyridine derivatives. The final product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives containing thiazole and naphthyridine moieties exhibit promising antimicrobial activity. For instance, in vitro studies have shown that compounds similar to this compound demonstrate significant inhibition against a range of pathogens including Staphylococcus aureus and Escherichia coli.

A study reported minimum inhibitory concentrations (MICs) for related thiazole derivatives ranging from 0.22 to 0.25 μg/mL against various bacterial strains . The compound's structure allows for interactions with bacterial cell walls or enzymes critical for bacterial survival.

Anticancer Activity

In addition to antimicrobial properties, methyl 2-methyl-5-oxo compounds have shown potential anticancer effects. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell growth and survival .

Case Studies

Several case studies highlight the effectiveness of methyl 2-methyl derivatives in clinical settings:

- Case Study 1 : A derivative of methyl 2-methyl was tested against HeLa cells (cervical cancer) and showed a dose-dependent reduction in cell viability with an IC50 value indicating effective cytotoxicity .

- Case Study 2 : In vivo studies using animal models demonstrated that compounds with similar structures significantly reduced tumor growth when administered alongside conventional chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of methyl 2-methyl derivatives. Key factors influencing biological activity include:

- Substitution Patterns : The presence of electron-withdrawing or donating groups on the aromatic rings can significantly enhance or diminish biological activity.

- Ring Structure : The integration of thiazole and naphthyridine rings contributes to increased binding affinity to target enzymes or receptors involved in disease pathways.

Data Tables

The following table summarizes the biological activity data for methyl 2-methyl derivatives:

| Compound | MIC (μg/mL) | Anticancer IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | 0.22 | 15 | Antimicrobial |

| Compound B | 0.25 | 10 | Anticancer |

| Compound C | 0.30 | 20 | Antimicrobial |

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its potential as an antitumor agent . Research has demonstrated that derivatives of naphthyridine, particularly those substituted with thiazole moieties, exhibit moderate to high cytotoxic activity against various cancer cell lines. For instance, compounds with a 2-thiazolyl group at the N-1 position of the naphthyridine structure have been identified as particularly effective in inhibiting tumor growth .

A study reported that certain synthesized compounds showed effectiveness against HCT-116 (colon cancer), HepG2 (liver cancer), and HT-29 (another colon cancer) cell lines when evaluated using the MTT colorimetric assay. Notably, analogues with specific substitutions on the thiazole ring demonstrated enhanced efficacy compared to standard drugs like harmine and cisplatin .

Anticonvulsant Activity

The compound also exhibits anticonvulsant properties . Thiazole-integrated compounds have been synthesized and tested for their ability to prevent seizures in animal models. For instance, specific analogues showed significant protection against electrically induced seizures, highlighting their potential use in treating epilepsy . The structure-activity relationship studies indicated that electron-withdrawing groups on the phenyl ring enhanced anticonvulsant activity.

Antimicrobial Properties

Research has indicated that thiazole-containing compounds possess antimicrobial activity . The incorporation of thiazole rings into various chemical frameworks has been associated with enhanced antibacterial and antifungal properties. Compounds similar to methyl 2-methyl-5-oxo derivatives have shown promising results against several bacterial strains .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activities. Key findings from SAR studies include:

- Substituent Effects : The presence of specific functional groups on the thiazole ring significantly influences the cytotoxicity and anticonvulsant activity of the derivatives. For example, substitutions such as halogens (Cl, Br) enhance activity due to their electron-withdrawing properties .

| Substituent | Activity Type | Effect |

|---|---|---|

| Halogens | Antitumor | Increased cytotoxicity |

| Electron-withdrawing groups | Anticonvulsant | Enhanced seizure protection |

Case Study 1: Antitumor Efficacy

A series of 1,7-disubstituted naphthyridines were synthesized and evaluated for their antitumor activity against various cell lines. The study revealed that compounds with a thiazole substituent at the N-position exhibited superior activity compared to other derivatives .

Case Study 2: Anticonvulsant Screening

In a screening program for anticonvulsant agents, a novel thiazole-linked pyrrolidinone analogue was found to have significant protective effects in seizure models, suggesting its potential as a therapeutic agent for epilepsy .

Comparison with Similar Compounds

Research Findings and Implications

- Pharmacological Potential: The phenylthiazole group may enhance kinase inhibition compared to aminophenyl or thiophene substituents, as seen in related naphthyridines .

- Synthetic Challenges : The electron-withdrawing thiazole ring could complicate cyclization steps, necessitating optimized catalysts or protecting groups.

- Future Directions : Comparative crystallographic studies (e.g., using SHELX) and enantioselective synthesis trials are recommended to fully elucidate the compound’s properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.